(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone
Description
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone belongs to the triazolo-pyrimidine class, characterized by a fused heterocyclic core (triazolo[4,5-d]pyrimidine) linked to a piperazine moiety and a substituted benzoyl group. Key structural features include:
- Triazolo[4,5-d]pyrimidine core: A bicyclic system with a triazole ring fused to a pyrimidine, providing a rigid scaffold for intermolecular interactions .
- Piperazine linker: Introduces conformational flexibility, aiding solubility and pharmacokinetic properties.
- 2-(Methylthio)phenyl methanone: The methylthio (SMe) group contributes to lipophilicity and may modulate redox or enzymatic interactions.
Crystallographic refinement tools like SHELX are critical for resolving such complex structures .
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7OS/c1-32-18-5-3-2-4-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXCWHMPAUJCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone is a triazolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 463.473 g/mol. It features a complex structure that includes a triazolopyrimidine core, a piperazine moiety, and a methylthio-substituted phenyl group. The presence of fluorine in the structure may enhance its biological activity by influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that triazolopyrimidine derivatives often exhibit inhibitory effects on protein kinases and enzymes associated with cancer cell proliferation and survival.
Targeted Pathways
- EGFR Signaling : Similar compounds have shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Inhibition of EGFR leads to reduced activation of downstream signaling pathways such as Akt and ERK1/2, which are involved in cell survival and proliferation .
- Proteasome Inhibition : Some studies suggest that triazolopyrimidines can interfere with proteasome function, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that triazolopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds structurally related to the target compound have shown varying degrees of antiproliferative activity against cervical and breast cancer cell lines. One study reported an EC50 value as low as 20 nM for a closely related compound against Trypanosoma cruzi, indicating potent activity .
Enzymatic Inhibition
The compound may also possess enzymatic inhibitory properties. For example, derivatives have been evaluated for their ability to inhibit specific kinases involved in tumorigenesis. The binding affinity and selectivity for these targets can be influenced by structural modifications within the triazolopyrimidine framework.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- In Vivo Efficacy :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN7O3 |
| Molecular Weight | 463.473 g/mol |
| Biological Targets | EGFR, Proteasome |
| EC50 (Cytotoxicity) | ~20 nM (for related compounds) |
| Mechanism | Kinase inhibition |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that this compound may share similar properties due to its structural components .
Antimicrobial Properties
The presence of the triazole ring in the compound suggests potential antimicrobial activity. Triazole derivatives have been reported to possess inhibitory effects against a range of pathogens, including bacteria and fungi. Preliminary screening of similar compounds has demonstrated promising results against common pathogens like Escherichia coli and Staphylococcus aureus, indicating that this compound could be explored for its antimicrobial potential .
Neurological Applications
CNS Activity
Compounds with piperazine structures are often investigated for their central nervous system (CNS) activity. The piperazine moiety in this compound may contribute to neuropharmacological effects, making it a candidate for further research into treatments for neurological disorders such as anxiety and depression. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, which could be beneficial in developing new CNS-active agents .
Synthesis and Functionalization
Synthetic Pathways
The synthesis of (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone involves multiple steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies highlight the importance of functionalization strategies that enhance biological activity while maintaining structural integrity. Techniques such as microwave-assisted synthesis and solvent-free reactions have shown promise in improving the efficiency of synthesizing similar compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this one. Modifications to the triazole and piperazine rings can significantly affect their biological activity. For instance, varying substituents on the phenyl groups or altering the position of the methylthio group may enhance potency or selectivity towards specific biological targets. Comprehensive SAR studies are essential for guiding future modifications to improve efficacy and reduce side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-pyrimidine derivatives exhibit diverse biological activities, influenced by substituent variations. Below is a comparative analysis with key analogs:
Table 1: Structural and Hypothesized Property Comparison
*Molecular weights calculated from formulas: Target (~460.5 g/mol), (~494.5 g/mol), (~388.4 g/mol).
Key Observations:
In contrast, the CF₃ group in is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets but reduce solubility .
Lipophilicity :
- The SMe group in the target compound increases lipophilicity (clogP ~3.5) compared to ’s benzyl group (clogP ~2.8), favoring membrane permeability but risking higher plasma protein binding.
Metabolic Stability :
- The piperazine linker in the target compound and may undergo N-oxidation or glucuronidation, whereas ’s benzyl group could be susceptible to oxidative metabolism .
Biological Activity :
- While explicit data for the target compound is unavailable, analogs like and are explored as kinase inhibitors or antimicrobial agents due to their heterocyclic cores .
Research Implications and Limitations
- Structural Insights : Crystallographic studies using SHELX programs are essential for resolving conformational details of triazolo-pyrimidines, aiding in structure-based drug design .
- Gaps in Data : The provided evidence lacks pharmacokinetic or toxicity profiles for these compounds. Further studies are needed to validate hypothesized properties.
- Chirality Considerations: Although none of the compared compounds exhibit chiral centers, underscores the broader importance of stereochemistry in modulating activity, suggesting future exploration of enantiomeric analogs .
Q & A
Q. Critical factors :
- Catalysts : Palladium (e.g., Pd/C) or copper (e.g., CuI) for cross-coupling reactions .
- Solvents : Polar aprotic solvents (DMF, DCM) to stabilize intermediates .
- Purification : Column chromatography or HPLC to achieve ≥95% purity .
Q. Example Synthesis Table :
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | CuI, NaN₃, DMF, 80°C | 65–70 |
| 2 | Piperazine coupling | Pd(OAc)₂, XPhos, 100°C | 50–55 |
| 3 | Methanone formation | AlCl₃, DCM, RT | 75–80 |
Basic: How can the molecular structure be characterized using spectroscopic methods?
- NMR (¹H/¹³C) : Identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine carbons at δ 45–55 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹; triazole ring vibrations at 1500–1600 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 505.2) .
Q. Key controls :
- Positive controls (e.g., doxorubicin for cytotoxicity; staurosporine for kinase inhibition).
- Solvent controls (DMSO ≤0.1%) .
Advanced: How can discrepancies in biological activity data across studies be addressed?
Contradictions may arise from:
- Purity variations : Validate compound purity via HPLC (e.g., ≥95% by area under the curve) .
- Assay conditions : Standardize protocols (e.g., incubation time, serum content) .
- Cell line specificity : Test across multiple lines (e.g., primary vs. metastatic cells) .
Q. Resolution strategies :
- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target analysis) .
- Structural analogs : Compare activity with derivatives (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl substituents) .
Advanced: What strategies enhance binding affinity through structural modifications?
- Molecular docking : Identify key interactions (e.g., fluorophenyl group in hydrophobic pockets; piperazine with polar residues) .
- SAR studies :
- Triazole substitution : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF₃) to improve target engagement .
- Piperazine modifications : Introduce methyl groups to enhance metabolic stability .
Q. Example Binding Affinity Table :
| Derivative | Target (IC₅₀, nM) | Structural Change |
|---|---|---|
| Parent | EGFR: 120 | None |
| Derivative A | EGFR: 45 | 4-CF₃ substituent |
| Derivative B | CDK2: 80 | Methylated piperazine |
Advanced: How can metabolic stability be optimized for in vivo studies?
- Prodrug design : Mask polar groups (e.g., methanone to ester) for improved absorption .
- Isotope labeling : Use ¹⁹F-NMR to track metabolic pathways .
- Microsomal assays : Assess liver microsome stability (e.g., t₁/₂ > 60 min for viable candidates) .
Basic: What analytical methods ensure compound stability during storage?
- HPLC-PDA : Monitor degradation products (e.g., hydrolysis of triazole ring) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >150°C) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced: How to resolve conflicting data in enzyme inhibition assays?
- Substrate competition : Test multiple substrates (e.g., ATP vs. GTP for kinases) .
- Crystallography : Resolve binding modes (e.g., triazole-pyrimidine core orientation in active site) .
- pH optimization : Adjust assay buffer (e.g., pH 7.4 vs. 8.0) to match physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
